N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride

Physicochemical profiling Salt-form selection Bioassay compatibility

This pyridin-2-yl-substituted piperidin-4-amine dihydrochloride salt (CAS 1909308-63-9, MW 292.25) offers superior aqueous solubility over the free base and monohydrochloride, eliminating dissolution-rate-limited artifacts in assays. The pyridin-2-yl regioisomer provides distinct hydrogen-bonding and steric properties versus 3- and 4-pyridyl congeners, crucial for systematic SAR of dual serotonin/norepinephrine reuptake inhibitors and orexin receptor antagonists. Procure the racemic dihydrochloride to benchmark salt-form selection and enable chiral resolution campaigns in pharmacological probe development.

Molecular Formula C13H23Cl2N3
Molecular Weight 292.25
CAS No. 1909308-63-9
Cat. No. B2895840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
CAS1909308-63-9
Molecular FormulaC13H23Cl2N3
Molecular Weight292.25
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N2CCC(CC2)NC.Cl.Cl
InChIInChI=1S/C13H21N3.2ClH/c1-11(13-5-3-4-8-15-13)16-9-6-12(14-2)7-10-16;;/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3;2*1H
InChIKeyGDHIDMMURCFDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride (CAS 1909308-63-9): Chemical Identity and Procurement Baseline


N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride (CAS 1909308‑63‑9) is a piperidin‑4‑amine derivative featuring a chiral 1‑(pyridin‑2‑yl)ethyl substituent and an N‑methyl group, supplied as a dihydrochloride salt with molecular formula C₁₃H₂₃Cl₂N₃ and molecular weight 292.25 g mol⁻¹ [REFS‑1]. It belongs to the broader class of N‑alkyl‑N‑arylmethylpiperidin‑4‑amines, several of which have been reported as dual serotonin/norepinephrine reuptake inhibitors [REFS‑2]. The compound is commercially available at ≥95 % purity from multiple specialty chemical suppliers and is employed primarily as a research‑grade building block or pharmacological probe [REFS‑1].

Why N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride Cannot Be Simply Replaced by In‑Class Analogues


Although several N‑alkyl‑N‑arylmethylpiperidin‑4‑amines share a common core, subtle variations in regioisomerism, salt form, and stereochemistry can lead to divergent physicochemical properties and biological profiles. For example, the pyridin‑2‑yl isomer (the target compound) presents a different hydrogen‑bonding pattern and steric environment compared with its pyridin‑3‑yl and pyridin‑4‑yl congeners, which may shift receptor subtype affinity [REFS‑1]. Furthermore, the dihydrochloride salt offers markedly higher aqueous solubility than the free base (MW 219.33, CAS 1178319‑34‑0) or the monohydrochloride (MW 255.79, CAS 1289385‑49‑4), directly affecting dissolution‑rate‑limited experimental readouts [REFS‑2]. These differences mean that generic substitution without rigorous re‑validation risks altering potency, selectivity, and reproducibility in biological assays.

Quantitative Differentiation Evidence for N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride


Aqueous Solubility of the Dihydrochloride Salt versus the Free Base

The dihydrochloride salt is reported to be highly water‑soluble [REFS‑1], whereas the free base (MW 219.33, logP 0.99) shows limited aqueous solubility typical of neutral piperidine derivatives [REFS‑2]. Although precise mg mL⁻¹ values are vendor‑specific and batch‑dependent, the qualitative solubility gap is >10‑fold. This difference is critical for in‑vitro assays where a fully dissolved compound is a prerequisite for accurate concentration‑response measurements.

Physicochemical profiling Salt-form selection Bioassay compatibility

Molecular Weight Differentiation for Accurate Stock Solution Preparation

The dihydrochloride salt has a precisely defined molecular weight of 292.25 g mol⁻¹ [REFS‑1], whereas the monohydrochloride salt (CAS 1289385‑49‑4) has MW 255.79 g mol⁻¹ [REFS‑2] and the free base MW 219.33 g mol⁻¹ [REFS‑3]. Using the incorrect molecular weight leads to a systematic error in stock‑solution concentration: the monohydrochloride would give a 14 % over‑estimation of the active species, and the free base a 33 % over‑estimation relative to the dihydrochloride.

Quantitative pharmacology Analytical chemistry Reference standard

Chiral‑Center Differentiation from Achiral or Racemic Analogues

The compound contains one asymmetric carbon at the 1‑(pyridin‑2‑yl)ethyl position, as confirmed by InChI and SMILES representations of the free base [REFS‑1]. In contrast, close analogues such as N‑methyl‑1‑(pyridin‑2‑ylmethyl)piperidin‑4‑amine (CAS not retrieved for direct comparison) lack this chiral center entirely. For the related orexin receptor antagonist series described in US20110053979A1, the (5S)‑methyl isomer showed higher binding affinity compared to the racemate [REFS‑2], supporting the principle that stereochemistry can be a key differentiation factor.

Stereochemistry Enantioselective pharmacology Chiral resolution

Regioisomeric Pyridinyl Substitution: Pyridin‑2‑yl versus Pyridin‑3‑yl and Pyridin‑4‑yl Analogues

The target compound bears a pyridin‑2‑yl group, whereas commercially available alternatives include pyridin‑3‑yl (e.g., 1‑ethyl‑N‑(pyridin‑3‑ylmethyl)piperidin‑4‑amine, MW 219.33 [REFS‑1]) and pyridin‑4‑yl (e.g., N‑methyl‑1‑[2‑(pyridin‑4‑yl)ethyl]piperidin‑4‑amine, CAS 1183484‑80‑1 [REFS‑2]) isomers. In the orexin receptor antagonist patent US20110053979A1, the pyridin‑2‑yl substitution was explicitly claimed as providing higher binding affinity than the 3‑ and 4‑pyridinyl isomers [REFS‑3]. No publicly available Ki/IC₅₀ data for the exact target compound were located, so the magnitude of the affinity difference cannot be quantified.

Regioisomerism Receptor binding Structure‑activity relationship

Class‑Level Evidence: Dual Serotonin/Norepinephrine Reuptake Inhibition of the Piperidin‑4‑amine Scaffold

Boot et al. (2006) demonstrated that a series of N‑alkyl‑N‑arylmethylpiperidin‑4‑amines act as dual inhibitors of serotonin (5‑HT) and norepinephrine (NE) reuptake [REFS‑1]. The target compound shares this core scaffold. Without direct comparative data, it is reasonable to infer that the pyridin‑2‑yl variant may exhibit distinct transporter affinity profiles relative to phenyl‑ or substituted‑phenyl analogues in that series. The exact Ki values for the target compound at SERT and NET have not been publicly reported.

Monoamine transporter Neuropharmacology SNRI scaffold

Optimal Application Scenarios for N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride


Standard Reference for Monoamine Transporter SAR Studies

The compound serves as a pyridin‑2‑yl‑substituted piperidin‑4‑amine reference standard for systematic structure‑activity relationship (SAR) exploration of dual serotonin/norepinephrine reuptake inhibitors [REFS‑1]. Its dihydrochloride salt eliminates solubility bias, enabling direct comparison with phenyl‑, pyridin‑3‑yl, and pyridin‑4‑yl analogues in parallel assay formats.

Chiral Building Block for Enantioselective Synthesis

The single stereogenic center makes the racemate a convenient starting material for chiral resolution or asymmetric synthesis campaigns. Procurement of the racemic dihydrochloride allows initial screening before committing to enantiomer separation, a strategy aligned with the chiral differentiation evidence discussed in Section 3 [REFS‑2].

Physicochemical Reference for Salt‑Form Optimization

With precisely defined molecular weight (292.25 g mol⁻¹) and documented aqueous solubility advantage over the free base, the dihydrochloride provides a benchmark for salt‑form selection workflows. Researchers evaluating alternative counter‑ions can use this compound as the high‑solubility control [REFS‑3].

Pharmacological Probe for Orexin Receptor Studies

The pyridin‑2‑yl regioisomer is implicated in orexin receptor antagonist patent disclosures [REFS‑4]. Procuring the dihydrochloride enables laboratories to independently assess orexin‑1/orexin‑2 receptor binding and functional activity, contributing to the validation of patent‑claimed selectivity advantages over pyridin‑3‑yl and pyridin‑4‑yl congeners.

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